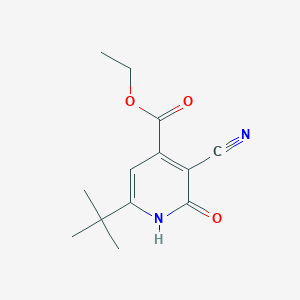

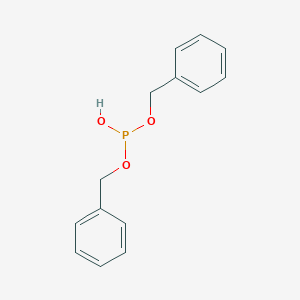

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, commonly known as Furfuryl alcohol (FFA), is a colorless liquid with a unique odor. It is widely used in various industries, including food, pharmaceuticals, and polymers, due to its excellent properties, such as solubility, reactivity, and stability. FFA is mainly produced from furfural, which is obtained from agricultural wastes, such as corn cobs, rice husks, and sugarcane bagasse.

Mecanismo De Acción

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has a unique mechanism of action, which involves the formation of adducts with various biomolecules, such as proteins, DNA, and RNA. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also undergo oxidation and reduction reactions, leading to the formation of reactive oxygen species and free radicals. These reactive species can cause oxidative damage to biomolecules, leading to various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.

Efectos Bioquímicos Y Fisiológicos

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has various biochemical and physiological effects, which are dependent on its concentration and exposure time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can cause DNA damage, leading to mutations and chromosomal aberrations. It can also cause protein damage, leading to the formation of protein adducts and inhibition of enzyme activity. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can affect the metabolism of various organs, such as the liver and kidneys, leading to organ damage and dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water and organic solvents, which makes it easy to handle and use in various experiments. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also readily available and inexpensive, which makes it an ideal starting material for various experiments. However, 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several limitations, such as its potential toxicity and reactivity with various biomolecules, which can affect the accuracy and reliability of the results.

Direcciones Futuras

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several future directions for scientific research. One of the future directions is the development of novel synthetic routes for the production of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol from renewable resources, such as lignocellulosic biomass and waste materials. Another future direction is the investigation of the potential health benefits of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, such as its antioxidant and anti-inflammatory properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be used as a probe to study the mechanisms of oxidative stress and DNA damage in various diseases, such as cancer and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol involves the reduction of furfural using hydrogen gas and a catalyst, such as Raney nickel or palladium on charcoal. The reaction takes place at high pressure and temperature, and the yield of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol depends on the reaction conditions, such as the concentration of furfural, the amount of catalyst, and the reaction time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be produced by the acid-catalyzed hydration of furfuryl alcohol.

Aplicaciones Científicas De Investigación

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has been extensively studied for its various applications in scientific research. It is used as a solvent in the synthesis of various organic compounds, such as resins, adhesives, and coatings. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also used as a starting material for the production of furan resins, which have excellent mechanical and thermal properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is used as a flavoring agent in the food industry due to its unique odor and taste. It is also used as a preservative and antioxidant in food products.

Propiedades

Número CAS |

19757-51-8 |

|---|---|

Nombre del producto |

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |

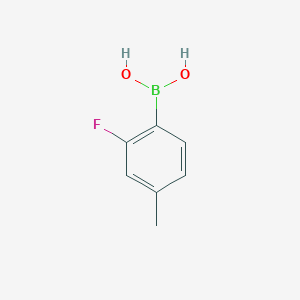

Fórmula molecular |

C10H14O3 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

1-(furan-2-yl)-2,3-dimethylbut-3-ene-1,2-diol |

InChI |

InChI=1S/C10H14O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-6,9,11-12H,1H2,2-3H3 |

Clave InChI |

CDESINQQIIYVLV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(C)(C(C1=CC=CO1)O)O |

SMILES canónico |

CC(=C)C(C)(C(C1=CC=CO1)O)O |

Sinónimos |

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)